molecular formula C20H18BrN5O B14933137 3-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

3-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

Cat. No.: B14933137
M. Wt: 424.3 g/mol
InChI Key: AQNVGHPQGGTMQA-UHFFFAOYSA-N
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Description

3-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromo-substituted indole ring and a triazole moiety, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

Molecular Formula

C20H18BrN5O

Molecular Weight

424.3 g/mol

IUPAC Name

3-(4-bromoindol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide

InChI

InChI=1S/C20H18BrN5O/c21-18-2-1-3-19-17(18)8-10-25(19)11-9-20(27)24-16-6-4-15(5-7-16)12-26-14-22-13-23-26/h1-8,10,13-14H,9,11-12H2,(H,24,27)

InChI Key

AQNVGHPQGGTMQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)C(=C1)Br

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.

    Triazole Formation: The triazole moiety is introduced through a cyclization reaction involving an azide and an alkyne, often catalyzed by copper (CuAAC reaction).

    Amide Bond Formation: The final step involves coupling the bromo-indole and triazole intermediates with a suitable carboxylic acid derivative to form the amide bond under peptide coupling conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

3-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce the carbonyl group to an alcohol.

    Substitution: The bromo substituent can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols, forming new C-N or C-S bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions, especially those involving indole and triazole derivatives.

    Chemical Biology: The compound serves as a tool for chemical biology studies, including the investigation of enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole moieties play crucial roles in binding to these targets, often through hydrogen bonding, π-π stacking, and hydrophobic interactions. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways and biological processes.

Comparison with Similar Compounds

Similar compounds to 3-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide include other indole and triazole derivatives, such as:

    3-(1H-indol-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide: Lacks the bromo substituent, which may affect its binding affinity and biological activity.

    3-(4-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide: Contains a chloro substituent instead of bromo, potentially altering its reactivity and pharmacokinetic properties.

    3-(4-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide: Features a fluoro substituent, which may influence its electronic properties and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Biological Activity

The compound 3-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide (often referred to as Y043-0826) is a synthetic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of Y043-0826 is C16H17BrN4OC_{16}H_{17}BrN_{4}O, with a molecular weight of approximately 361.24 g/mol. The compound features an indole moiety and a triazole ring, which are known to contribute to various biological activities.

Anticancer Properties

Y043-0826 has been investigated for its anticancer potential. The indole and triazole components are recognized for their roles in targeting cancer cells through various mechanisms:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cancer progression, such as histone deacetylases (HDACs) and thymidylate synthase. These targets are crucial for cell proliferation and survival in cancerous tissues .
  • In vitro Studies : Preliminary studies indicate that Y043-0826 exhibits cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have shown significant growth inhibition in breast cancer cell lines by modulating estrogen receptor alpha activity .

Structure-Activity Relationship (SAR)

The biological activity of Y043-0826 can be attributed to its structural components:

  • Indole Moiety : Indoles are known for their diverse biological activities, including anticancer properties. The bromine substitution at the 4-position enhances the lipophilicity and potentially increases the binding affinity to biological targets .
  • Triazole Ring : The triazole component is associated with antifungal and anticancer activities. It enhances the compound's ability to interact with various biomolecular targets due to its unique electronic properties .

Case Studies

Several studies have explored the efficacy of Y043-0826 analogs:

  • Antitumor Activity : In a study evaluating a series of indole-triazole derivatives, compounds similar to Y043-0826 demonstrated potent antitumor effects against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 5 to 20 µM, indicating effective cytotoxicity .
  • Molecular Docking Studies : Computational studies involving molecular docking simulations suggest that Y043-0826 binds effectively to target proteins associated with cancer pathways. This binding is facilitated by hydrogen bonding and hydrophobic interactions with key amino acid residues in the active sites of these proteins .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against MCF-7 and A549
Enzyme InhibitionInhibition of HDAC and thymidylate synthase
Molecular DockingStrong binding affinity to target proteins

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